molecular formula C8H15NO B13179547 1-Amino-1-cyclopropylpentan-2-one

1-Amino-1-cyclopropylpentan-2-one

Cat. No.: B13179547
M. Wt: 141.21 g/mol
InChI Key: BBRNXCJAPBAZEN-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropylpentan-2-one is an organic compound with the molecular formula C₈H₁₅NO It is a cyclopropyl derivative of pentanone, featuring an amino group attached to the first carbon and a cyclopropyl group attached to the second carbon of the pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-cyclopropylpentan-2-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled reaction conditions to ensure the formation of the desired cyclopropyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Industrial processes often employ continuous flow reactors and advanced purification techniques to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-cyclopropylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-Amino-1-cyclopropylpentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropylpentan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s cyclopropyl group can induce strain in molecular structures, affecting their reactivity and interactions. This strain can influence enzyme activity, protein folding, and other biochemical processes. The amino group allows for hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-1-cyclopropylpentan-2-one is unique due to its combination of a cyclopropyl group and an amino group on a pentanone backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-amino-1-cyclopropylpentan-2-one

InChI

InChI=1S/C8H15NO/c1-2-3-7(10)8(9)6-4-5-6/h6,8H,2-5,9H2,1H3

InChI Key

BBRNXCJAPBAZEN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C1CC1)N

Origin of Product

United States

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